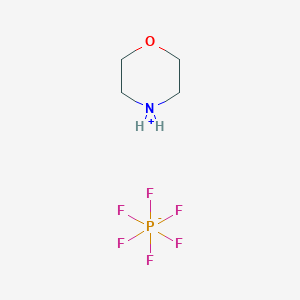

Morpholinium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

morpholin-4-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.F6P/c1-3-6-4-2-5-1;1-7(2,3,4,5)6/h5H,1-4H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZWZHAPRWKCRJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F6NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379669 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25866-83-5 | |

| Record name | MORPHOLINIUM HEXAFLUOROPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholin-4-ium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Crystal Engineering Investigations

Crystal Structure

Below is a table summarizing the crystallographic data for a representative morpholinium hexafluorophosphate (B91526) derivative.

| Parameter | Value |

| Formula | C₅H₁₁N₂O⁺·PF₆⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.4638 (3) |

| b (Å) | 13.4495 (4) |

| c (Å) | 13.7340 (4) |

| V (ų) | 1932.83 (10) |

| Z | 8 |

| Dx (Mg m⁻³) | 1.788 |

| Data for Morpholinoformamidinium hexafluorophosphate. iucr.org |

Phase Transitions and Crystallographic Transformations in Morpholinium Salts

Phase transitions are a significant feature of many ionic salts, including those containing the hexafluorophosphate anion. These transitions, often occurring at low temperatures, are frequently associated with changes in the ordering of the ions, particularly the anion. nih.gov

In many hexafluorophosphate salts, the [PF₆]⁻ anion is disordered in the crystal lattice at room temperature. nih.gov Upon cooling, the salt can undergo a phase transition to a more ordered state. This order-disorder transition can be detected by techniques such as differential scanning calorimetry (DSC), which measures changes in heat flow. The entropy change (ΔS) associated with these transitions can provide information about the degree of ordering. nih.gov

For instance, studies on various ferrocenium (B1229745) and cobaltocenium salts with the bis(trifluoromethanesulfonyl)amide (Tf₂N) anion, which is also known for disorder, show low-temperature phase transitions accompanied by anion ordering. nih.gov Similar phenomena are expected in morpholinium hexafluorophosphate. The transition involves the anions settling into specific, well-defined orientations within the crystal lattice, which can sometimes lead to a change in the crystal system or space group. The nature of the cation and the specific packing arrangement influence the temperature and characteristics of these phase transitions. nih.gov

Applications

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and identifying the functional groups within morpholinium hexafluorophosphate. researchgate.net These complementary methods measure the vibrational modes of a molecule, offering a unique fingerprint of its composition and bonding. researchgate.net

In the analysis of this compound, the spectra are dominated by the characteristic vibrations of the morpholinium cation and the hexafluorophosphate anion. The morpholinium cation, with its chair conformation, exhibits characteristic C-H stretching vibrations, typically observed in the 3100–2850 cm⁻¹ region. researchgate.net For instance, an intense infrared peak around 3065 cm⁻¹ can be attributed to the C-H asymmetric stretching vibrations of the morpholine (B109124) ring. researchgate.net The N-H stretching vibrations of the morpholinium cation are generally found in the 3500–3300 cm⁻¹ range. nih.gov

The hexafluorophosphate (PF₆⁻) anion, possessing octahedral (Oₕ) symmetry, has specific vibrational modes. nih.gov For a free PF₆⁻ anion, the key infrared-active modes are the ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) vibrations, while the ν₁, ν₂, and ν₅ modes are Raman-active. spectroscopyonline.com In the solid state, interactions with the cation can lead to a lowering of this symmetry, potentially causing modes that are typically inactive in one form of spectroscopy to become active in the other. spectroscopyonline.com For example, the strong absorption band for the ν₃ mode of the PF₆⁻ anion is characteristically observed around 741 cm⁻¹, while the ν₄ mode appears near 483 cm⁻¹. spectroscopyonline.com

The table below summarizes some of the characteristic vibrational frequencies for the components of this compound.

| Functional Group/Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Morpholinium Cation (N-H) | Stretching | 3500–3300 | IR/Raman |

| Morpholinium Cation (C-H) | Asymmetric Stretching | ~3065 | IR |

| Morpholinium Cation (C-H) | Stretching | 3100–2850 | IR/Raman |

| Hexafluorophosphate Anion (PF₆⁻) | ν₃ (Asymmetric Stretching) | ~741 | IR |

| Hexafluorophosphate Anion (PF₆⁻) | ν₄ (Asymmetric Bending) | ~483 | IR |

| Hexafluorophosphate Anion (PF₆⁻) | ν₁ (Symmetric Stretching) | ~663 | Raman |

| Hexafluorophosphate Anion (PF₆⁻) | ν₂ (Symmetric Bending) | ~477 | Raman |

| Hexafluorophosphate Anion (PF₆⁻) | ν₅ (Asymmetric Bending) | ~408 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for investigating the conformational and dynamic properties of this compound in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, detailed information about the molecule's three-dimensional structure and its behavior over time can be obtained. nih.govnih.gov

For the morpholinium cation, ¹H and ¹³C NMR are particularly informative. The ¹H NMR spectrum of the morpholine ring typically shows signals for the axial and equatorial protons of the CH₂ groups. nih.gov At room temperature, the morpholine ring often exists in a chair conformation. nih.gov The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the oxygen atom will have different chemical shifts from those adjacent to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts of the carbon atoms in the morpholine ring can confirm its structure and provide insights into the electronic effects of the heteroatoms. nih.gov

Conformational analysis using NMR can reveal the preferred orientation of substituents on the morpholine ring and the dynamics of ring inversion. researchgate.netmdpi.com Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximities between protons, which helps to establish the relative stereochemistry and preferred conformation of the molecule. mdpi.com

The hexafluorophosphate anion can be studied using ³¹P and ¹⁹F NMR. The ³¹P NMR spectrum of the PF₆⁻ anion typically shows a septet due to coupling with the six equivalent fluorine atoms. The ¹⁹F NMR spectrum, in turn, displays a doublet due to coupling with the phosphorus atom. spectrabase.com These spectra can confirm the integrity of the anion in solution.

The following table provides typical NMR data for the morpholinium cation.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-O- | ~3.7 | Multiplet |

| ¹H | -CH₂-N- | ~3.0 | Multiplet |

| ¹³C | -CH₂-O- | ~67 | - |

| ¹³C | -CH₂-N- | ~46 | - |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Cation-Anion Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material. researchgate.net In the context of this compound, XPS is particularly valuable for analyzing the interactions between the morpholinium cation and the hexafluorophosphate anion. rsc.org

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS spectra would show peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), phosphorus (P 2p), and fluorine (F 1s).

The binding energies of the N 1s and O 1s electrons in the morpholinium cation are sensitive to the nature of the counter-ion. researchgate.netrsc.org Stronger cation-anion interactions can lead to shifts in these binding energies. For instance, a more basic anion can cause a shift to lower binding energies for the cationic N 1s and O 1s peaks. researchgate.netrsc.org This allows for a detailed investigation of the electronic environment surrounding the cation.

Similarly, the binding energies of the P 2p and F 1s electrons in the hexafluorophosphate anion can provide insights into the extent of interaction with the morpholinium cation. By analyzing these shifts, the nature and strength of the cation-anion interactions can be characterized.

The table below presents hypothetical binding energy ranges for the elements in this compound. Actual values can vary depending on the specific chemical environment and instrument calibration.

| Element | Core Level | Typical Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285 - 287 |

| Nitrogen | N 1s | ~401 - 403 |

| Oxygen | O 1s | ~532 - 534 |

| Phosphorus | P 2p | ~136 - 138 |

| Fluorine | F 1s | ~687 - 689 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to detect and characterize species with unpaired electrons, such as radicals. tandfonline.com In the case of this compound, ESR would not be applicable to the compound in its ground state, as it is a diamagnetic species with no unpaired electrons.

However, ESR becomes a powerful tool if the compound is subjected to conditions that can generate radical species, such as gamma (γ)-irradiation. tandfonline.comtandfonline.com Irradiation of solid this compound at low temperatures can lead to the formation and trapping of radicals derived from the parent ions. tandfonline.com

Studies have shown that γ-irradiation of this compound can lead to the formation of radicals. tandfonline.comtandfonline.com The resulting ESR spectrum can provide information about the structure and electronic environment of the radical species. For example, the hyperfine splitting pattern in the ESR spectrum can reveal which nuclei the unpaired electron is interacting with. In one study, the ESR spectrum of irradiated this compound was interpreted as arising from the interaction of the unpaired electron with two non-equivalent nuclei. tandfonline.com The g-factor, which is a characteristic property of the radical, can also be determined from the ESR spectrum. For an irradiated sample of this compound, a g-value of approximately 2.0030 has been reported. tandfonline.com

The analysis of the ESR spectra of irradiated this compound can help to understand the radiation chemistry of the compound and the stability of the resulting radical species.

The table below summarizes key ESR parameters that could be obtained from a radical species derived from this compound.

| Parameter | Description | Typical Value/Information Obtained |

|---|---|---|

| g-factor | A dimensionless constant that is characteristic of the radical's electronic environment. | ~2.0030 for γ-irradiated this compound tandfonline.com |

| Hyperfine Splitting | Splitting of ESR lines due to the interaction of the unpaired electron with magnetic nuclei. | Provides information about the identity and number of interacting nuclei. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a common method for predicting molecular properties. For a compound like Morpholinium Hexafluorophosphate (B91526), DFT would be used to calculate its fundamental electronic properties and energetics.

Geometry Optimization and Energy Landscape AnalysisGeometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure.nih.govThis involves calculating forces on the atoms and iteratively moving them to minimize these forces until a stable conformation is reached.nih.gov

An energy landscape analysis maps the potential energy of the system as a function of its atomic coordinates. chemicalbook.com By exploring this landscape, researchers can identify not only the most stable structure (global minimum) but also other stable or metastable conformations (local minima) and the transition states that connect them. chemicalbook.com This provides a comprehensive picture of the compound's conformational flexibility and the energy barriers between different shapes. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) AnalysisThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.alfa-chemistry.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. alfa-chemistry.comuky.edu A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uky.edu Conversely, a small gap indicates higher reactivity. alfa-chemistry.com

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Nanostructure Formation

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. kg.ac.rs For Morpholinium Hexafluorophosphate, MD simulations would model the behavior of a large number of ion pairs over time to predict bulk properties and understand behavior in the liquid state.

These simulations can reveal how the morpholinium cations and hexafluorophosphate anions arrange themselves, providing insights into the liquid's structure, density, and viscosity. nih.gov MD can also be used to study the formation of nanoscale structures or aggregates within the liquid and to understand the dynamics of ion transport and diffusion. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological or toxicological) of a chemical compound based on its molecular structure. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties. nih.govnih.gov

For a compound like this compound, QSAR studies would be relevant if it were being investigated for applications where its interaction with biological systems is important. However, developing a QSAR model requires a dataset of multiple, structurally related compounds with measured activity data, which is not available for this specific compound.

Computational Prediction of Biological Interactions and Bioactivity Profiles

Computational chemistry offers powerful tools for predicting how a compound might interact with biological systems, thereby guiding experimental studies and accelerating drug discovery and development. For this compound, while it is utilized as a chemical reagent in biological applications such as peptide synthesis and the immobilization of chemical compounds to solid phases for biological test reactions, dedicated computational studies predicting its specific bioactivity profiles or detailed interactions with biological macromolecules are not extensively documented in publicly available research. google.com

The compound's utility as a coupling reagent in the synthesis of oligopeptides suggests its interaction with amino acids and peptide chains. google.com Furthermore, its inclusion in methodologies designed to detect and characterize interactions between ligands and target glycoproteins points to a potential role in modulating these complex biological systems. google.com These applications imply that the morpholinium cation and the hexafluorophosphate anion could engage in various non-covalent interactions with biological targets.

Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations would be highly relevant for elucidating these potential interactions. For instance, docking studies could predict the binding affinity and mode of interaction of the morpholinium cation with the active sites of enzymes or the binding pockets of receptors. However, specific studies detailing such computational predictions for this compound are not readily found in the reviewed literature. The primary context of its appearance is as a reagent within broader biomedical research methods. google.comgoogle.com

Future computational research could focus on the areas suggested by its current applications. A table of potential computationally predictable interactions is provided below.

Table 1: Potential Biological Interactions of this compound for Computational Study

| Interaction Type | Potential Biological Target / Context | Computational Method | Predicted Outcome |

| Non-Covalent Bonding | Amino acid side chains during peptide synthesis | Molecular Docking, DFT | Binding energy, preferred interaction sites (e.g., hydrogen bonding, ionic). |

| Hydrophobic/Hydrophilic Interactions | Protein surfaces, lipid bilayers | Molecular Dynamics (MD) Simulations | Stability of the ion pair at interfaces, potential for membrane disruption. |

| Ionic Interactions | Charged residues on glycoproteins or peptides | Molecular Docking, MD Simulations | Strength and specificity of electrostatic interactions. |

| Receptor Binding | Cell surface glycoprotein (B1211001) receptors | Molecular Docking, QSAR | Prediction of binding affinity (Ki, IC50), identification of key binding residues. |

This table is illustrative of potential research directions, as specific computational studies on the bioactivity of this compound are not widely reported.

Thermochemical Calculations and Thermodynamic Potential Analysis

The thermodynamic properties of this compound and its derivatives are crucial for their application, particularly as electrolytes in electrochemical devices like batteries and capacitors. nasa.govresearchgate.net Both experimental techniques and computational calculations are employed to understand their thermal stability, phase behavior, and electrochemical potential.

Experimental analysis through methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is common for morpholinium-based ionic liquids. researchgate.netresearchgate.net TGA is used to determine decomposition temperatures, providing insight into the thermal stability of the compound. DSC helps in identifying melting points, glass transition temperatures, and other phase transitions, which define the liquid-phase range of the material—a critical parameter for electrolyte applications. researchgate.net

From a computational standpoint, methods like Density Functional Theory (DFT) are used to investigate the thermodynamic favorability of certain chemical processes. For example, computational studies on related morpholinium cations have been used to analyze the thermodynamics of processes like halogenation, revealing that certain substitutions are more energetically favorable than others. researchgate.net These calculations can provide fundamental insights into the molecule's stability and reactivity.

The thermodynamic potential is often analyzed through electrochemical methods like Cyclic Voltammetry (CV), which determines the electrochemical stability window (ESW) of the electrolyte. researchgate.netresearchgate.net This window represents the potential range over which the electrolyte remains stable without being oxidized or reduced, a key performance metric for its use in energy storage devices. researchgate.net NASA has documented the use of propylene (B89431) carbonate-morpholinium hexafluorophosphate electrolytes and conducted potential profile analysis, underscoring the relevance of these thermodynamic assessments for practical applications. nasa.gov

Furthermore, thermodynamic parameters such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of processes like micellization or solvation can be determined from experimental measurements at different temperatures, providing a comprehensive understanding of the compound's behavior in solution. researchgate.net

Table 2: Key Thermochemical and Thermodynamic Parameters for Morpholinium-Based Ionic Liquids

| Parameter | Description | Typical Method of Determination | Relevance |

| Decomposition Temperature (Td) | The temperature at which the compound chemically decomposes. | TGA | Defines the upper limit of thermal stability for applications. researchgate.net |

| Melting Point (Tm) | The temperature at which the solid form of the compound melts to become a liquid. | DSC | Determines the lower boundary of the liquid operating range. researchgate.net |

| Electrochemical Stability Window (ESW) | The range of voltage over which the electrolyte is electrochemically stable. | Cyclic Voltammetry (CV) | Crucial for determining the operating voltage of an electrochemical cell. researchgate.net |

| Gibbs Free Energy (ΔG°) | The energy associated with a chemical reaction that can be used to do work. | Calculation from experimental data, DFT | Indicates the spontaneity of processes like micellization or solvation. nasa.govresearchgate.net |

| Enthalpy (ΔH°) | A measure of the total heat content of a system. | DSC, Calculation | Characterizes heat flow during phase transitions or reactions. researchgate.netresearchgate.net |

| Ionic Conductivity | A measure of a substance's ability to conduct electricity through the movement of ions. | Electrochemical Impedance Spectroscopy | A primary indicator of performance for electrolyte materials. researchgate.netresearchgate.net |

Electrochemical Research and Electrolyte Applications

Morpholinium Hexafluorophosphate (B91526) as Electrolyte Constituents in Electrochemical Devices

Morpholinium hexafluorophosphate is a type of ionic liquid that has garnered attention for its use in electrochemical devices due to its favorable characteristics, such as high ionic conductivity, a wide electrochemical window, and good thermal stability. koreascience.kr These properties make it a promising candidate for electrolytes in a range of applications, from lithium-ion batteries to supercapacitors. koreascience.krresearchgate.net

Electrolyte Formulation for Lithium-Ion Systems and Lithium Cation Mobility

In the realm of lithium-ion batteries, the electrolyte is a critical component that facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles. chemicalbook.com The formulation of electrolytes using this compound often involves dissolving a lithium salt, such as lithium hexafluorophosphate (LiPF6), in the morpholinium-based ionic liquid. chemicalbook.comysxbcn.com

The mobility of lithium cations (Li⁺) within these electrolytes is a crucial factor determining battery performance. The composition of the electrolyte, including the concentration of the lithium salt and the nature of the solvent, significantly influences Li⁺ mobility. nih.gov Molecular dynamics simulations have been employed to understand the solvation of lithium ions and the exchange dynamics of solvents, which are dependent on the mixture ratio of different solvent components. nih.gov

Performance Evaluation in Battery Architectures (e.g., Li/Ag-AgCl Cells, Dual Carbon Batteries)

In the context of dual-carbon batteries, which utilize carbon-based materials for both the anode and cathode, the electrolyte plays a crucial role in the intercalation and deintercalation of both cations and anions. The stability and ionic conductivity of the this compound electrolyte would be critical for the efficient operation and cycling stability of such batteries. Research into "double-shell" concepts for silicon anodes in lithium-ion batteries, for example, highlights the importance of a stable solid electrolyte interphase (SEI), which is directly influenced by the electrolyte composition. nih.gov

Applications in Electrochemical Double-Layer Capacitors and Supercapacitors

Morpholinium-based ionic liquids, including this compound, are considered promising electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. researchgate.netstanford.edu EDLCs store energy via the physical accumulation of ions at the electrode-electrolyte interface, forming a double layer. rjraap.com

The key advantages of using this compound in supercapacitors include its wide electrochemical window, which allows for higher operating voltages and consequently higher energy densities. koreascience.krresearchgate.net Mixtures of morpholinium-based ionic liquids with solvents like propylene (B89431) carbonate have been identified as prospective electrolytes for EDLCs. researchgate.net The performance of these electrolytes is evaluated based on parameters such as specific capacitance, energy density, and power density. For instance, a biopolymer electrolyte system incorporating sodium hexafluorophosphate for Na-ion EDLCs demonstrated a specific capacitance of 42.65 F g⁻¹, an energy density of 5.4 Wh kg⁻¹, and a power density of 95 W kg⁻¹. nih.gov

Interactive Data Table: Electrochemical Performance of a Na-ion EDLC with a Hexafluorophosphate-based Biopolymer Electrolyte

| Parameter | Value |

| Specific Capacitance (F g⁻¹) | 42.65 |

| Energy Density (Wh kg⁻¹) | 5.4 |

| Power Density (W kg⁻¹) | 95 |

| Current Density (mA g⁻¹) | 0.05 |

Note: This data is for a sodium hexafluorophosphate-based system and is presented as an illustrative example of the types of performance metrics evaluated for hexafluorophosphate-based electrolytes in EDLCs. nih.gov

Electrode Compatibility and Stability Studies in this compound Electrolytes

The compatibility and stability of electrodes in contact with the electrolyte are paramount for the long-term performance and safety of electrochemical devices. For this compound electrolytes, this involves studying the interactions between the electrolyte and various anode and cathode materials.

A stable solid electrolyte interphase (SEI) is crucial, particularly for anode materials like graphite (B72142) and silicon, as it prevents further decomposition of the electrolyte. google.com The composition of the SEI is influenced by the electrolyte components, including the hexafluorophosphate anion. researchgate.net Studies have shown that the addition of certain salts can lead to the formation of a more robust SEI. researchgate.net For instance, in sodium-ion batteries, the integration of LiPF6 salt into the electrolyte has been shown to strengthen the interfaces at both the positive and negative electrodes. researchgate.net

Electrochemical Stability Window Characterization and Limits of Operation

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it remains stable without undergoing significant oxidation or reduction. mdpi.com A wide ESW is particularly desirable for high-voltage battery applications, as it allows for the use of high-potential cathode materials, thereby increasing the energy density of the battery. koreascience.krmdpi.com

Morpholinium-based ionic liquids are known for their wide electrochemical windows. koreascience.kr The ESW is typically determined using techniques like cyclic voltammetry (CV) or linear sweep voltammetry (LSV). koreascience.krmdpi.com For morpholinium salts, the electrochemical stability has been measured to be in the range of 3.4 to 3.6 V for those with halide anions, while salts with inorganic anions like hexafluorophosphate are expected to have wider stabilities. koreascience.kr The precise ESW can be influenced by the specific morpholinium cation and the purity of the electrolyte. koreascience.krscience.gov For instance, the thermal decomposition of anhydrous LiPF6 starts at a higher temperature compared to its partially hydrolyzed counterpart, indicating the importance of maintaining anhydrous conditions for optimal stability. science.gov

Interactive Data Table: Thermal and Electrochemical Stability of Morpholinium Salts

| Morpholinium Salt Anion | Melting Point (°C) | Decomposition Temperature (°C) | Electrochemical Stability (V) |

| Halide | 150 - 200 | 200 - 230 | 3.4 - 3.6 |

| Inorganic (e.g., PF₆⁻) | Varies | Varies | > 3.6 (Expected) |

Note: This table provides a general comparison based on the anion type. Specific values for this compound will depend on the exact cation structure and experimental conditions. koreascience.kr

Catalytic and Reaction Media Applications

Application of Morpholinium Hexafluorophosphate (B91526) in Organic Synthesis and Catalysis

The utility of ionic liquids like morpholinium hexafluorophosphate in organic synthesis and catalysis stems from their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics allow them to serve as effective reaction media and, in some cases, as catalysts themselves, enhancing reaction rates and selectivity.

The environment provided by ionic liquids can significantly influence reaction mechanisms. While specific studies on the mechanistic elucidation of reactions exclusively in this compound are not extensively documented, research on similar ionic liquids provides valuable insights. The structured nature of the ionic liquid, with its distinct cationic and anionic components, can lead to the stabilization of transition states and reactive intermediates. The morpholinium cation, with its ether and amine functionalities, and the hexafluorophosphate anion can interact with reactants and catalysts through hydrogen bonding and electrostatic interactions, thereby influencing the reaction pathway. For instance, in reactions involving polar substrates, the ionic liquid can create a highly polar microenvironment, which may favor certain mechanistic routes over others.

Morpholinium-based ionic liquids have been shown to enhance catalytic activity and selectivity in various organic transformations. Studies on hydrosilylation reactions catalyzed by rhodium and platinum complexes have demonstrated that the presence of morpholinium ionic liquids can increase the activity and selectivity of the catalytic systems. mdpi.commdpi.com The stability of these catalytic systems is influenced by the nature of the ionic liquid's anion, with weaker nucleophiles leading to more active systems. mdpi.com While these studies did not exclusively use the hexafluorophosphate anion, they highlight the potential of the morpholinium cation to act as an effective component in catalytic systems. The choice of the hexafluorophosphate anion is often driven by its non-coordinating nature, which can be beneficial for catalytic processes where the anion should not interfere with the catalytic cycle.

Functionality as Heat Stabilizers and Corrosion Inhibitors

The inherent stability of the hexafluorophosphate anion contributes to the potential application of this compound as a heat stabilizer and corrosion inhibitor.

Ionic liquids containing the hexafluorophosphate anion are known for their thermal stability. researchgate.net Studies on the thermal decomposition of various hexafluorophosphate salts, such as those with pyrrolidinium (B1226570) and lithium cations, indicate that they decompose at elevated temperatures. researchgate.net The decomposition of lithium hexafluorophosphate, for example, proceeds via the formation of lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5). nih.govyoutube.com While the specific decomposition temperature and mechanism for this compound would depend on the interaction between the morpholinium cation and the hexafluorophosphate anion, the inherent stability of the PF6- anion suggests its potential for high-temperature applications.

Table 1: Corrosion Inhibition Efficiency of a Morpholinium-based Surfactant (DCSM-12) on Carbon Steel

| Technique | Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| Potentiodynamic Polarization (PDP) | 1 x 10⁻³ | 97.029 |

| Electrochemical Impedance Spectroscopy (EIS) | 1 x 10⁻³ | 97.17 |

This table presents data for a related morpholinium-based surfactant, highlighting the potential effectiveness of morpholinium compounds as corrosion inhibitors. nih.gov

Utilization in Separation Processes, including Gas Capture and Extraction

Ionic liquids are increasingly being investigated for their potential in separation processes due to their ability to selectively dissolve certain gases and liquids.

The use of ionic liquids in gas separation membranes, known as supported ionic liquid membranes (SILMs), is a promising area of research. mdpi.commdpi.com While specific data on this compound for gas capture is limited, the general principles of gas solubility in ionic liquids suggest it could be a candidate for separating gases like CO2 and CH4. The solubility of gases in ionic liquids is influenced by the nature of both the cation and the anion. The hexafluorophosphate anion has been a common component in ionic liquids studied for CO2 capture. researchgate.net However, some studies suggest that non-hexafluorophosphate anions might be more effective in certain gas separations. mdpi.com The morpholinium cation's structure could also play a role in gas solubility. Further research is needed to determine the specific gas capture capabilities of this compound.

Interfacial Phenomena and Self Assembly Studies

Micellization Behavior of Morpholinium-Based Ionic Liquids in Aqueous Systems

The self-assembly of amphiphilic molecules in solution to form micelles is a fundamental phenomenon driven by the hydrophobic effect. In the context of ionic liquids (ILs), those possessing a cation with a sufficiently long alkyl chain can act as surfactants, forming aggregates above a certain concentration known as the critical micelle concentration (CMC). researchgate.netfrontiersin.org This process is critical for applications in detergency, solubilization, and as templates for nanomaterial synthesis. researchgate.net

The micellization of morpholinium-based ILs is significantly influenced by the structure of the cation, particularly the length of the N-alkyl chain, and the nature of the anion. Research on a series of amide-functionalized N-alkyl-N-methylmorpholinium bromide ILs ([CnAMorph][Br], where n = 8, 12, 16) has provided detailed insights into their aggregation behavior in water. nih.govacs.org These studies utilize techniques such as tensiometry, conductivity, isothermal titration calorimetry (ITC), and fluorescence spectroscopy to characterize the micellization process. nih.govacs.org

Conductivity measurements are a common method to determine the CMC. By plotting conductivity against concentration, a distinct break in the slope indicates the onset of micelle formation. From these measurements, thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) can be calculated, offering a deeper understanding of the driving forces behind the assembly. nih.gov Generally, the micellization process for these ILs is spontaneous, as indicated by a negative ΔG°m, and is predominantly driven by entropy, which is a hallmark of the hydrophobic effect. nih.govacs.org

The inclusion of an amide group in the morpholinium cation has been shown to enhance surface activity, leading to a lower CMC and a greater reduction in surface tension compared to non-functionalized homologous ILs. nih.govacs.org This suggests that the specific functional groups on the cation play a crucial role in the efficiency of micelle formation.

Table 8.1: Thermodynamic Parameters for Micellization of Amide-Functionalized Morpholinium Bromide ILs in Water This table is generated based on findings from related morpholinium compounds to illustrate the principles, as specific data for Morpholinium Hexafluorophosphate (B91526) was not available in the searched literature.

| Ionic Liquid | Technique | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

|---|---|---|---|---|---|

| [C8AMorph][Br] | Conductivity | 35.5 | -18.0 | -1.5 | 16.5 |

| [C12AMorph][Br] | Conductivity | 2.4 | -27.2 | -5.6 | 21.6 |

| [C16AMorph][Br] | Conductivity | 0.18 | -35.1 | -9.8 | 25.3 |

Design and Characterization of Morpholinium-Based Ionic Liquid Crystals

Ionic liquid crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids, such as high thermal stability and ionic conductivity, with the anisotropic, self-organizing behavior of liquid crystals. The formation of liquid crystalline phases, or mesophases, is typically driven by the molecular shape of the ions and the segregation of polar and non-polar domains.

For morpholinium-based salts, the introduction of a long alkyl chain onto the cation is a key design feature for inducing liquid crystalline behavior. While detailed studies specifically on Morpholinium Hexafluorophosphate are limited, research on related N-alkyl-N-methylmorpholinium salts with different anions (e.g., BF4-, Br-) demonstrates their potential to form mesophases. acs.org The characterization of these phases is typically performed using differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the texture of the mesophases (e.g., smectic or nematic). acs.org

For instance, a series of N-alkyl-N-methylmorpholinium tetrafluoroborate (B81430) salts (Mor1,nBF4, with n=10, 12, 14, 16) have been shown to exhibit mesomorphic properties. acs.org The stability and type of the liquid crystal phase are highly dependent on the balance between the electrostatic interactions of the ionic headgroups and the van der Waals forces between the hydrophobic alkyl tails. The hexafluorophosphate anion (PF6-), being large and charge-diffuse, can influence the packing of the cations and thus the resulting thermal properties and mesophase stability. acs.orgresearchgate.net

In a related context, some morpholinium salts, when paired with anions like bis(fluorosulfonyl)imide ([FSI]−) and bis(trifluoromethanesulfonyl)imide ([TFSI]−), form organic ionic plastic crystals (OIPCs). nih.gov These are highly ordered crystalline phases where the constituent ions have rotational freedom, representing a state of matter between a true crystalline solid and an anisotropic liquid crystal. The thermal behavior of these materials, including melting points and solid-solid phase transitions, provides insight into the intermolecular forces at play.

Table 8.2: Thermal Properties of Selected N-Alkyl-N-Methylmorpholinium Salts This table includes data for related morpholinium salts to highlight the factors influencing thermal behavior, as comprehensive liquid crystal characterization for this compound is not detailed in the available literature. All temperatures are in Degrees Celsius (°C).

| Compound | Melting Point (Tm) | Decomposition Temperature (Td) | Notes |

|---|---|---|---|

| N-methyl-N-propylmorpholinium PF6- | 139 | 357 | Data from a study on thermal properties. acs.org |

| N-methyl-N-butylmorpholinium PF6- | 122 | 362 | Data from a study on thermal properties. acs.org |

| 4-ethyl-4-methylmorpholinium FSI | 11 | N/A | Exhibits a plastic crystal phase up to 129°C. nih.gov |

| Mor1,16BF4 | 125.6 | N/A | Exhibits mesomorphic properties. acs.org |

Interactions with Biological Macromolecules (e.g., Nucleic Acids)

Understanding the interactions between ionic liquids and biological macromolecules like DNA is crucial for applications in biotechnology, such as gene delivery, DNA extraction, and as media for enzymatic reactions. nih.govacs.orgnih.gov The cation and anion of the IL can interact with the phosphate (B84403) backbone, the grooves, and the nucleobases of DNA, potentially altering its structure and stability. frontiersin.orgnih.gov

Spectroscopic techniques and computational modeling are powerful tools for elucidating the nature of these interactions at a molecular level. Studies on N-ethyl-N-methylmorpholinium bromide ([Mor1,2][Br]), a structural analogue to the hexafluorophosphate salt, have provided significant insights into how the morpholinium cation interacts with calf-thymus DNA (ct-DNA). nih.govacs.org

Fluorescence spectroscopy, using dyes like DAPI that are known to bind to the minor groove of DNA, can reveal the binding mode of the IL. nih.gov Competitive displacement assays have shown that the morpholinium cation can displace DAPI from the DNA minor groove, suggesting that the cation itself preferentially binds in this region. nih.gov

Molecular docking simulations complement these experimental findings by providing a theoretical model of the interaction. nih.govacs.org For [Mor1,2]+, docking studies revealed a binding energy of -4.57 kcal/mol within the minor groove of a B-DNA dodecamer. nih.govacs.org This binding is primarily stabilized by van der Waals forces and hydrogen bonds between the morpholinium cation and the atoms of the DNA groove. nih.gov The non-planar nature of the morpholinium cation is thought to influence its binding affinity compared to planar cations like imidazolium (B1220033). researchgate.net

The binding of an ionic liquid can have significant consequences for the stability and conformation of DNA. Circular Dichroism (CD) spectroscopy is particularly sensitive to the secondary structure of DNA. nih.govmdpi.com The CD spectrum of B-form DNA has a characteristic positive band around 275 nm and a negative band around 245 nm.

Studies with [Mor1,2][Br] have shown that even at concentrations up to 1 M, the characteristic B-form CD signal of DNA is retained, indicating that the morpholinium cation does not induce a major conformational change or denaturation. nih.govacs.org This structural preservation is further supported by fluorescence correlation spectroscopy (FCS), which showed that the hydrodynamic radius of DNA remains largely unchanged in the presence of the IL. nih.gov

Furthermore, DNA melting experiments, which measure the temperature (Tm) at which the double helix dissociates, demonstrate that the morpholinium IL can enhance the thermal stability of DNA. An increase in the Tm of ct-DNA was observed upon the addition of [Mor1,2][Br], suggesting that the binding of the cation to the grooves helps to stabilize the duplex structure against thermal denaturation. nih.gov This stabilizing effect is a key factor for the potential use of morpholinium-based ILs as media for the long-term storage of nucleic acids. nih.govnih.gov

Table 8.3: Summary of N-Ethyl-N-Methylmorpholinium Bromide Interaction with Calf-Thymus DNA This table is based on published data for [Mor1,2][Br] to illustrate the interaction principles with DNA. nih.govacs.org

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Binding Mode | Fluorescence Displacement (DAPI) & Molecular Docking | Binds to the minor groove of DNA. | nih.govacs.org |

| Binding Energy | Molecular Docking | -4.57 kcal/mol | nih.govacs.org |

| Effect on Conformation | Circular Dichroism (CD) Spectroscopy | DNA retains its native B-form structure. | nih.govacs.org |

| Effect on Stability | DNA Melting Temperature (Tm) Measurement | Increases the thermal stability of DNA. | nih.gov |

| Effect on Size | Fluorescence Correlation Spectroscopy (FCS) | The hydrodynamic radius of DNA remains constant. | nih.gov |

Future Perspectives and Emerging Research Directions

Exploration of Advanced Morpholinium Hexafluorophosphate (B91526) Analogues

The inherent design flexibility of ionic liquids is a cornerstone of their appeal, and morpholinium hexafluorophosphate is no exception. Researchers are actively exploring advanced analogues by modifying the molecular structure of the morpholinium cation to fine-tune its physicochemical properties for specific applications.

One primary area of investigation involves the synthesis of N-alkyl-N-methylthis compound salts with varying alkyl chain lengths (e.g., ethyl, propyl, butyl). capes.gov.br These modifications directly influence thermal properties, such as melting point and thermal stability, as well as electrochemical characteristics. For instance, studies on a series of N-alkyl-N-methylmorpholinium salts, including the hexafluorophosphate variants, have demonstrated high thermal stability, which is a critical attribute for electrolytes in energy storage devices.

Another promising avenue is the introduction of functional groups to the morpholinium ring. A notable example is the synthesis of ionic liquids based on the N-methyl-N-allyl morpholinium cation, which have been prepared with the hexafluorophosphate anion. researchgate.net The presence of the allyl group introduces a reactive site that can be used for polymerization or further chemical modification, opening up possibilities for creating novel polymeric ionic liquids or functional materials. researchgate.net The ability to tailor the cation structure allows for the creation of a wide array of morpholinium-based ionic liquids with customized properties, moving beyond simple alkyl chains to more complex and functionalized derivatives. alfa-chemistry.com

Integration into Next-Generation Materials and Devices

The unique properties of this compound, particularly its high thermal and electrochemical stability, position it as a strong candidate for integration into a new generation of advanced materials and devices, especially in the field of energy storage.

The primary application focus is on electrolytes for high-voltage supercapacitors, also known as electric double-layer capacitors (EDLCs). Research has shown that N-alkyl-N-methylthis compound salts are electrochemically stable up to a remarkable 6 volts. This wide electrochemical window is a significant advantage over conventional electrolytes, as it allows for the construction of supercapacitors with higher operating voltages, leading to substantial increases in energy density.

The morpholinium cation, containing an ether linkage, contributes to the favorable properties of these electrolytes. alfa-chemistry.com While much of the initial research in ionic liquids has centered on imidazolium (B1220033) and pyridinium-based cations, morpholinium-based systems are gaining attention for their potential in electrochemical applications. alfa-chemistry.com The integration of this compound and its analogues as electrolytes in supercapacitors is a key area of ongoing research, with the goal of developing safer, more efficient, and higher-performance energy storage solutions.

Table 1: Potential Applications of this compound in Next-Generation Devices

| Application Area | Key Property of this compound | Potential Advantage |

| High-Voltage Supercapacitors | Wide Electrochemical Stability Window (~6V) | Increased energy and power density. |

| Lithium-Ion Batteries | High Thermal Stability | Enhanced safety and operational temperature range. |

| Dye-Sensitized Solar Cells | Electrolyte Medium | Potential for efficient charge transport. |

| Catalysis | Reaction Medium/Catalyst Immobilizer | Green and efficient reaction processes with catalyst reusability. |

| Nanomaterial Synthesis | Template/Stabilizing Agent | Control over nanoparticle size and dispersion. alfa-chemistry.com |

Contributions to Green Chemistry and Sustainable Chemical Processes

Ionic liquids are often hailed as "green" solvents due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds (VOCs). This compound embodies this characteristic and offers further contributions to the principles of green and sustainable chemistry.

A significant application lies in their use as media for catalytic processes. alfa-chemistry.com Research has demonstrated that morpholinium-based ionic liquids can serve as effective solvents for transition metal-catalyzed reactions, such as hydrosilylation. nih.gov In these systems, the ionic liquid can immobilize the catalyst, allowing for the easy separation of the product by decantation and the subsequent reuse of the catalyst-ionic liquid system for multiple cycles. nih.gov This approach not only improves the economic viability of the process by preserving the expensive catalyst but also minimizes waste, a core tenet of green chemistry. The stability of the catalytic system is influenced by the choice of anion, with less nucleophilic anions like hexafluorophosphate contributing to more active systems. nih.gov

Furthermore, the designability of morpholinium ionic liquids allows for the creation of task-specific ionic liquids that can act as both solvent and catalyst, streamlining chemical reactions and improving efficiency. alfa-chemistry.com Acidic morpholinium-based ionic liquids, for example, have been shown to effectively catalyze esterification reactions with high yields. alfa-chemistry.com The use of this compound and its derivatives in synthesis and catalysis represents a move towards more sustainable chemical manufacturing processes.

Identification of Persistent Challenges and Future Research Opportunities

Despite the promising outlook, the widespread adoption of this compound faces several challenges that also represent key areas for future research. A primary hurdle is the relatively nascent stage of research compared to more established ionic liquids like those based on imidazolium cations. Consequently, there is a comparative lack of extensive data on their long-term stability, toxicology, and environmental impact.

The cost of synthesis remains a significant barrier for large-scale industrial applications. Developing more cost-effective and scalable synthesis routes for high-purity this compound is crucial for its commercial viability. While it is known to be a component in some syntheses, detailed, optimized industrial-scale production methods are not widely published. acs.org

Another challenge is the need for more comprehensive studies on the performance of this compound in real-world devices. While laboratory-scale tests show great promise, extensive cycling data, performance under various operating conditions, and compatibility with other device components are required to validate its potential.

Future research should focus on:

Comprehensive Physicochemical Characterization: Building a robust database of properties for a wider range of this compound analogues.

Toxicological and Environmental Studies: Assessing the lifecycle and potential environmental impact to ensure these "green" solvents are truly sustainable.

Device Prototyping and Testing: Moving beyond proof-of-concept to the fabrication and rigorous testing of supercapacitors and other devices incorporating these electrolytes.

Cost-Effective Synthesis: Innovating new synthetic pathways that reduce production costs and improve scalability.

Addressing these challenges will be pivotal in unlocking the full potential of this compound and its analogues, paving the way for their integration into the next generation of materials and technologies.

Q & A

Q. What are the key synthetic methodologies for preparing morpholinium hexafluorophosphate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via ion exchange or metathesis reactions. For example, hexafluorophosphoric acid (HPF) can react with morpholinium chloride in a polar solvent (e.g., acetonitrile) to precipitate the target salt. Microwave-assisted synthesis, as demonstrated for cobaltocenium derivatives, may enhance reaction efficiency . Critical parameters include temperature (0–50°C), solvent choice (e.g., dichloromethane, DMF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or chromatography ensures high purity .

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound?

- NMR Spectroscopy : H and F NMR are essential for confirming ionic liquid (IL) structure and anion-cation interactions .

- X-ray Crystallography : Provides atomic-level structural data, including bond lengths and angles, as seen in cobaltocenium-based salts .

- Fluorescence Spectroscopy : Used to study microenvironmental properties of morpholinium ILs, such as polarity and solute-solvent interactions .

- Differential Scanning Calorimetry (DSC) : Determines thermal stability and phase transitions .

Q. How does the solubility of this compound vary across solvents, and what factors govern this behavior?

this compound exhibits low solubility in water but high solubility in polar organic solvents (e.g., acetonitrile, DMF). This is attributed to the hydrophobic hexafluorophosphate anion ([PF]) and the cation’s ability to form hydrogen bonds. Solubility can be optimized by adjusting solvent polarity and temperature .

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with biomolecules like DNA, and how can these be experimentally validated?

Studies using UV-vis spectroscopy and molecular docking reveal that morpholinium ILs interact with DNA via electrostatic binding and minor groove insertion. Competitive binding assays with ethidium bromide and circular dichroism (CD) spectroscopy are used to quantify binding constants and conformational changes . Advanced techniques like isothermal titration calorimetry (ITC) provide thermodynamic data (ΔG, ΔH) for these interactions .

Q. How do acidic or alkaline conditions affect the stability of this compound, and what decomposition pathways are observed?

Hexafluorophosphate salts hydrolyze slowly in neutral water but rapidly under acidic conditions, releasing HF and forming phosphate derivatives. Hydrolysis kinetics can be monitored via P NMR or ion chromatography. Alkaline conditions accelerate decomposition, necessitating storage in dry, inert environments . Computational modeling (e.g., DFT) predicts degradation pathways and identifies stable intermediates .

Q. What role does this compound play in enhancing the efficiency of solid-phase extraction (SPE) for heavy metal ions?

Morpholinium ILs immobilized on silica gel act as chelating agents for heavy metals (e.g., Pb, Cd). The hexafluorophosphate anion improves hydrophobicity, reducing matrix interference. Method optimization involves varying IL loading ratios, pH, and elution solvents (e.g., HNO). Inductively coupled plasma mass spectrometry (ICP-MS) validates extraction efficiency .

Q. How can molecular dynamics (MD) simulations improve the design of this compound-based systems for catalytic applications?

MD simulations reveal cation-anion spatial arrangements, diffusion coefficients, and hydrogen-bonding networks. For example, simulations of [hmim][PF] predict viscosity and conductivity trends, which correlate with experimental data from NMR relaxation and electrochemical impedance spectroscopy. These insights guide IL design for catalysis or electrolyte applications .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported solubility or stability data for this compound across studies?

- Systematic Replication : Reproduce experiments using identical solvents, temperatures, and purity grades.

- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect trace impurities (e.g., chloride) that alter solubility .

- Meta-Analysis : Compare data with structurally analogous ILs (e.g., imidazolium hexafluorophosphate) to identify trends .

Methodological Recommendations

- Synthesis : Use Schlenk-line techniques to exclude moisture and oxygen, critical for maintaining anion stability .

- Handling : Store this compound under nitrogen at −20°C to prevent hydrolysis .

- Toxicity Screening : Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for evaluating IL toxicity, including in vitro assays (e.g., MTT) and in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.